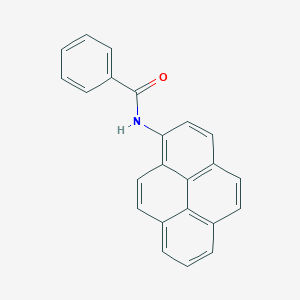

N-(1-pyrenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H15NO |

|---|---|

Molecular Weight |

321.4g/mol |

IUPAC Name |

N-pyren-1-ylbenzamide |

InChI |

InChI=1S/C23H15NO/c25-23(18-5-2-1-3-6-18)24-20-14-12-17-10-9-15-7-4-8-16-11-13-19(20)22(17)21(15)16/h1-14H,(H,24,25) |

InChI Key |

ZQAGHJWZWIVKGE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 1 Pyrenyl Benzamide

Synthetic Pathways to N-(1-pyrenyl)benzamide and its Isomers

The synthesis of this compound and its related isomers primarily relies on established organic chemistry reactions, focusing on the formation of a stable amide linkage and the selective functionalization of the polycyclic aromatic pyrene (B120774) core.

Amide Bond Formation Strategies for this compound

The principal method for synthesizing this compound is through the formation of an amide bond between 1-aminopyrene (B158619) and a benzoic acid derivative. This transformation is a type of nucleophilic acyl substitution. scribd.com The reaction typically involves the coupling of 1-aminopyrene with either benzoyl chloride or benzoic acid itself. wikipedia.orgacs.org

Common strategies include:

Schotten-Baumann Reaction : This widely used method involves the reaction of an amine with an acid chloride. wikipedia.org For this compound, 1-aminopyrene is treated with benzoyl chloride, usually in the presence of a base like aqueous sodium hydroxide (B78521) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. scribd.com

Carbodiimide-Mediated Coupling : When starting from benzoic acid, a coupling agent is required to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a common choice, which reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. hepatochem.comrsc.org This intermediate is then susceptible to nucleophilic attack by 1-aminopyrene to form the amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve efficiency and suppress side reactions. rsc.org

Other Activating Agents : Besides acid chlorides, other activated forms of carboxylic acids, such as acid anhydrides, can also be employed. wikipedia.orghepatochem.com

These reactions are generally robust and provide good yields of the desired amide product after purification, which is often achieved through chromatography or recrystallization. acs.org

Table 1: Common Reagents for Amide Bond Formation

| Reactant 1 | Reactant 2 | Coupling/Activating Agent | Reaction Type |

|---|---|---|---|

| 1-Aminopyrene | Benzoyl Chloride | Base (e.g., Pyridine, NaOH) | Schotten-Baumann Reaction |

| 1-Aminopyrene | Benzoic Acid | Dicyclohexylcarbodiimide (DCC) | Carbodiimide Coupling |

| 1-Aminopyrene | Benzoic Anhydride | None (or catalyst) | Nucleophilic Acyl Substitution |

Regioselective Functionalization of the Pyrene Moiety in this compound

The pyrene core is a large polycyclic aromatic hydrocarbon, and controlling the position of further substitution is a significant synthetic challenge. The inherent reactivity of the pyrene nucleus favors electrophilic substitution at the 1, 3, 6, and 8 positions, which are the most nucleophilic. nsf.gov Since the 1-position is already occupied in this compound, further functionalization requires strategies to direct substituents to other specific sites.

Directing Group Effects : The amide group in this compound can act as a directing group in C-H activation reactions. Research on the related compound, N-(pyren-1-yl)picolinamide, has shown that the picolinamide (B142947) group can direct palladium or copper catalysts to functionalize the otherwise less accessible C10 position (the K-region) of the pyrene core. mdpi.com This chelation-assisted strategy allows for specific arylation, alkylation, or etherification at a site that is not typically favored. mdpi.com

Lithiation : Directed ortho metalation is another powerful technique. Studies on pyrene-1-carboxamides have demonstrated that treatment with strong bases like organolithium reagents can lead to the deprotonation and subsequent functionalization of the C-2 position, which is adjacent to the amide-bearing carbon. nih.gov The choice of electrophile used to quench the lithiated intermediate determines the nature of the substituent introduced. nih.gov

These methods provide pathways to selectively create di-substituted pyrene derivatives, where the position of the second substituent is controlled relative to the initial benzamide (B126) group.

Structural Modifications and Analog Design based on this compound Scaffold

The this compound framework serves as a versatile scaffold for designing more complex molecules with tailored properties. Modifications can be introduced on the pyrene ring, the benzamide portion, or by using the entire molecule as a building block.

Pyrene Core Modification : Building on regioselective functionalization techniques, various groups can be installed on the pyrene ring to alter the electronic and photophysical properties. For example, disubstituted pyrene scaffolds with functional groups at the C1 and C10 positions have been synthesized using directing-group strategies. mdpi.com

Intramolecular Cyclization : Creative modifications can lead to entirely new heterocyclic systems. For instance, the lithiation of the related N-benzylpyrene-1-carboxamide, followed by reaction with a specific electrophile, can induce an intramolecular carbolithiation, resulting in the formation of a novel polycyclic nitrogen system known as aza-benzo[c,d]pyrene. nih.gov

Complex Analogues : The pyrenyl group can be incorporated into larger, more complex structures. Researchers have synthesized unsymmetrical iridium complexes containing a pyrenyl-thiophene-benzothiazole ligand for catalytic applications. researchgate.net Other examples include the synthesis of pyrazolo[3,4-b]pyridines bearing a 1-pyrenyl substituent, which exhibit interesting photophysical properties. mdpi.com These examples highlight the utility of the pyrenyl amide motif in constructing advanced functional materials.

Mechanistic Studies of this compound Reactivity

Understanding the reaction mechanisms of this compound is crucial for controlling its synthesis and predicting its behavior in various chemical environments. Research has focused on the reactivity of the amide group and proton-transfer phenomena.

Investigations into Electrophilic and Nucleophilic Reaction Mechanisms of the Amide Group

The amide group is a resonance-stabilized functional group, which makes it relatively unreactive compared to other carbonyl compounds. scribd.com However, it possesses both nucleophilic and electrophilic character. The lone pair of electrons on the nitrogen atom can participate in reactions, while the carbonyl carbon is electrophilic. The carbonyl oxygen is a primary nucleophilic site. rsc.org

Nucleophilic Acyl Substitution : The formation of the amide bond itself is a prime example of its reactivity, proceeding through a tetrahedral intermediate following nucleophilic attack at the carbonyl carbon. scribd.com

Reactivity upon Activation : The reactivity of the amide group can be enhanced. Lithiation of N-benzylpyrene-1-carboxamide demonstrates that the molecule's reactivity is highly dependent on the electrophile used. nih.gov This can lead to substitution at different positions or even intramolecular cyclization, showcasing the versatility of the amide as a platform for diverse chemical transformations. nih.gov

Catalytic C-H Activation Mechanisms : Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been performed on related N-arylbenzamides. researchgate.net These studies elucidate the role of transition metal catalysts (e.g., palladium, iron) in activating C-H bonds ortho to the amide directing group. researchgate.netresearchgate.net The mechanism often involves the formation of a metallacycle intermediate, which facilitates the subsequent functionalization. researchgate.net

Photocatalytic Mechanisms : Novel reaction pathways can be accessed using photocatalysis. For related chlorinated benzamides, irradiation with light in the presence of a photocatalyst can generate reactive N-acyliminium radicals or cations. acs.org These intermediates can then undergo further reactions like C-H arylation or N-dealkylation, demonstrating that the amide nitrogen's environment can be selectively modified under specific conditions. acs.org

Table 2: Reactivity of the Amide Group in N-(Aryl)benzamides

| Reaction Type | Key Intermediate/State | Outcome | Reference |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Amide Bond Formation | scribd.com |

| Lithiation/Electrophilic Quench | Dilithiated Species | Substitution or Cyclization | nih.gov |

| Pd-Catalyzed C-H Amination | Metallacycle | Ortho-Amination | researchgate.net |

| Photocatalytic Activation | N-Acyliminium Radical/Cation | C-H Arylation or N-Dealkylation | acs.org |

Proton-Transfer Processes and Their Influence on this compound Derivatives

Proton transfer is a fundamental process that can significantly influence the properties and reactivity of molecules containing heteroatoms. researchgate.netchemrxiv.org The amide group in this compound has both a hydrogen bond donor (N-H) and acceptor (C=O).

Site of Protonation : In acidic environments, the amide group can be protonated. Computational studies on similar benzamides indicate that the carbonyl oxygen is the most nucleophilic region and therefore the most favorable site for protonation. rsc.org

Excited-State Proton Transfer (ESPT) : Pyrene derivatives are well-known for their use as photoacids in ESPT studies. Research on related pyrene sulfonamides has explored ESPT in various environments. nih.gov While the benzamide nitrogen is much less acidic than a hydroxyl group, proton transfer can still play a role in the excited-state dynamics. Fluorescence studies on some N-phenylbenzamide derivatives have shown conformational changes in the excited state that are attributed to either a proton transfer event or twisted intramolecular charge transfer (TICT). researchgate.net

Influence on Electronic Properties : Proton transfer can have a profound effect on the electronic structure of amide-containing systems. In studies of indigo (B80030) derivatives, which contain a similar N-H and C=O arrangement, charge-injected proton transfer was found to significantly alter the molecule's donor and acceptor abilities, facilitating charge transport. rsc.org This suggests that protonation or deprotonation of the amide group in this compound could modulate its electronic and photophysical characteristics.

Intramolecular Cyclizations and Rearrangements in this compound Systems

Intramolecular cyclization and rearrangement reactions of this compound and its derivatives are powerful strategies for the synthesis of complex, fused-ring heterocyclic and polycyclic aromatic systems. These transformations typically involve the formation of new carbon-carbon or carbon-nitrogen bonds, leveraging the reactivity of the pyrene and benzamide moieties under various conditions, including thermal, photochemical, and catalyst-mediated processes. Such reactions are instrumental in creating novel architectures with unique photophysical and electronic properties.

The primary modes of intramolecular transformation in systems analogous to this compound include photochemical cyclization, transition-metal-catalyzed dehydrogenative annulation, and acid-catalyzed aryl-aryl coupling. These methodologies provide pathways to phenanthridinone-like structures fused to the pyrene core or more extended polycyclic aromatic hydrocarbons.

Photochemical Cyclization

Photochemical irradiation offers a classic and effective method for inducing intramolecular cyclization in N-arylbenzamides. In a process analogous to the photocyclization of stilbene (B7821643) and its derivatives, this compound can be expected to undergo an intramolecular dehydrogenative cyclization. This reaction typically proceeds via an excited state, leading to the formation of a dihydrophenanthridinone intermediate, which is subsequently oxidized to the fully aromatic, pyrene-fused phenanthridinone product. The oxidation step can occur in the presence of an external oxidizing agent, such as iodine or air (oxygen).

Recent research on related systems, such as N-phenyl-1-naphthamides, has demonstrated the viability of intramolecular dehydrogenative photocyclization to form benzo[h]phenanthridin-6(5H)-one. researchgate.net This provides a strong precedent for the expected reactivity of this compound, where the pyrene ring would participate in a similar C-C bond formation with the benzoyl ring. The reaction is typically carried out in a suitable solvent under UV irradiation.

| Substrate Analogue | Conditions | Product | Yield | Reference |

| N-Phenyl-1-naphthamide | hv, I₂, O₂ | Benzo[h]phenanthridin-6(5H)-one | - | researchgate.net |

| 3-Styrylpyridines | hv (anaerobic) | Dihydrophenanthridine derivative | - | northwestern.edu |

| cis-Stilbenes | hv, n-propylamine | 1,4-Dihydrophenanthrene | Major |

This table presents data from analogous photochemical cyclization reactions to illustrate the potential transformation of this compound.

Transition-Metal-Catalyzed Annulation

The synthesis of phenanthridinones through transition-metal-catalyzed C-H activation and annulation is a well-established and efficient methodology. nih.govrsc.org This approach can be applied to this compound for the construction of a pyrene-fused phenanthridinone. Palladium and rhodium catalysts are commonly employed for this transformation. nih.govresearchgate.net

The reaction mechanism generally involves the directed C-H activation of the benzoyl ring by the amide group, forming a metallacyclic intermediate. This is followed by a coupling reaction with the pyrene moiety, which acts as the internal arylating agent. A final reductive elimination step yields the desired fused heterocyclic product. This method is often favored due to its high efficiency and functional group tolerance. For instance, various substituted N-methoxybenzamides have been successfully coupled with aryltriethoxysilanes using a rhodium catalyst to produce phenanthridinones in good to excellent yields. researchgate.net

| Catalyst System | Substrates | Product Type | Yield | Reference |

| Pd(OAc)₂ / K₂S₂O₈ | N-substituted benzamides, arenes | Phenanthridinones | - | researchgate.net |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-Methoxybenzamides, Arylboronic acids | Phenanthridinones | Good-Excellent | researchgate.net |

| Pd(OAc)₂ / P(o-tol)₃ | Aryl iodides, Aryl carbamic chlorides | Phenanthridinones | - | rsc.org |

This table summarizes conditions for analogous transition-metal-catalyzed annulation reactions applicable to the synthesis of pyrene-fused phenanthridinones.

Acid-Catalyzed Cyclization (Scholl-Type Reaction)

The Scholl reaction is a classic acid-catalyzed method for forming an aryl-aryl bond between two aromatic rings, leading to larger polycyclic aromatic hydrocarbons. wikipedia.org In the context of this compound, a strong Brønsted or Lewis acid catalyst could promote the intramolecular electrophilic aromatic substitution between the electron-rich pyrene core and the benzoyl ring.

This transformation would likely involve the protonation of one aromatic ring, generating an electrophilic species that then attacks the other aromatic ring. Subsequent elimination of two hydrogen atoms (aromatization) would result in a new six-membered ring, fusing the pyrene and benzene (B151609) moieties. This reaction typically requires harsh conditions, such as high temperatures and strong acids (e.g., AlCl₃, FeCl₃, or triflic acid), and yields can sometimes be moderate due to the potential for side reactions and oligomerization. wikipedia.orgresearchgate.net The regiochemistry of the cyclization would be dictated by the most nucleophilic position on the pyrene ring and the steric accessibility for the intramolecular attack.

| Catalyst/Reagent | Substrate Type | Product Type | Yield | Reference |

| AlCl₃ | Naphthalene | Perylene | - | wikipedia.org |

| FeCl₃ in CH₂Cl₂ | 1-Phenylbenz[a]anthracene | Dibenzo[a,l]pyrene | 66% | wikipedia.org |

| DDQ / MeSO₃H | Bianthryl derivatives | Cyclized Dimer | - | researchgate.net |

This table provides examples of Scholl reaction conditions used for the synthesis of polycyclic aromatic hydrocarbons, illustrating a potential pathway for the cyclization of this compound.

Advanced Photophysical Characterization and Mechanistic Elucidation of N 1 Pyrenyl Benzamide

Electronic Transitions and Excited-State Dynamics of N-(1-pyrenyl)benzamide

The photophysical behavior of this compound is governed by the electronic interplay between the pyrene (B120774) chromophore and the benzamide (B126) substituent. The direct linkage of the amide nitrogen to the pyrene ring influences the electronic transitions and excited-state deactivation pathways.

Fluorescence Spectroscopy and Quantum Yield Analysis of this compound

The fluorescence spectrum of this compound is characteristic of a substituted pyrene, exhibiting structured monomer emission bands. However, the direct attachment of the amide group via its nitrogen atom to the pyrene core perturbs the electronic structure of the pyrene moiety. This substitution pattern typically leads to a broadening of the absorption and emission bands compared to unsubstituted pyrene. researchgate.net The interaction between the amide and the pyrene π-conjugated system can enhance the intensity of the otherwise symmetry-forbidden S1 → S0 transition, which often results in a shortened fluorescence lifetime. researchgate.net

To illustrate the typical photophysical properties of related pyrene-amide compounds, the following interactive data table presents data for a similar compound, Py-NH-CO-Ph, in various solvents.

Note: The data in this table is representative of a closely related pyrene-amide compound and is intended for illustrative purposes.

Intramolecular Charge Transfer (ICT) Mechanisms in this compound Derivatives

In donor-acceptor substituted pyrene derivatives, intramolecular charge transfer (ICT) is a key process that influences their photophysical properties. rsc.org For this compound derivatives, the pyrene moiety can act as an electron donor, while the benzamide group, depending on its substitution, can have electron-withdrawing characteristics, setting the stage for ICT upon photoexcitation.

The mechanism of ICT involves the transfer of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the pyrene unit, to the lowest unoccupied molecular orbital (LUMO), which may have significant contribution from the benzamide moiety. This charge redistribution in the excited state leads to a large excited-state dipole moment. rsc.org

The occurrence and efficiency of ICT are highly dependent on the solvent polarity. In polar solvents, the charge-separated ICT state is stabilized, leading to a red-shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism. In some cases, the formation of a planar ICT state is observed, where the molecule maintains a relatively planar conformation in the excited state. rsc.org

Photoinduced Electron Transfer (PET) Processes in this compound Systems

Photoinduced electron transfer (PET) is a fundamental process that can occur in molecular systems composed of an electron donor and an electron acceptor linked together. youtube.com In this compound systems, the pyrene unit can serve as the photoexcitable electron donor. Upon absorption of a photon, an electron is promoted to a higher energy level, making the excited pyrene a potent reducing agent.

If a suitable electron acceptor is present, either as part of the benzamide moiety (intramolecular PET) or as a separate molecule in the surrounding medium (intermolecular PET), an electron can be transferred from the excited pyrene to the acceptor. nih.gov The efficiency of PET is governed by the free energy change of the reaction, the distance between the donor and acceptor, and their relative orientation.

In the context of this compound, intramolecular PET would involve the transfer of an electron from the excited pyrene to the benzamide group. This process would lead to a charge-separated state, with a positive charge on the pyrene and a negative charge on the benzamide. The formation of this charge-separated state can be a pathway for non-radiative decay, leading to fluorescence quenching.

Twisted Intramolecular Charge Transfer (TICT) Effects in this compound Analogues

A specific type of ICT process that can occur in flexible molecules is the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org This phenomenon is observed in molecules where the donor and acceptor moieties are connected by a single bond that allows for rotational freedom. In the case of this compound analogues, rotation around the pyrene-nitrogen bond can lead to the formation of a TICT state.

Upon photoexcitation, the molecule is initially in a locally excited (LE) state, which is structurally similar to the ground state. In polar solvents, the molecule can then undergo a twisting motion in the excited state, leading to a conformation where the donor and acceptor moieties are electronically decoupled. nih.gov This twisted geometry facilitates a more complete charge separation, forming the TICT state. nih.gov

The formation of a TICT state is often associated with a significant red-shift in the emission spectrum and a decrease in the fluorescence quantum yield due to the non-radiative decay pathways available to the TICT state. researchgate.net In highly polar solvents, the emission from the TICT state can become the dominant feature of the fluorescence spectrum. The efficiency of TICT state formation is influenced by the viscosity of the solvent, as it can hinder the necessary rotational motion. nih.gov

Excimer Formation and Aggregation Phenomena in this compound Assemblies

Molecular Mechanisms of Pyrene Excimer Formation in this compound

Pyrene and its derivatives are well-known for their ability to form excimers, which are excited-state dimers. researchgate.net An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. researchgate.net This interaction is favorable when the two molecules are in close proximity, typically with an intermolecular distance of 3-4 Å, and have a parallel, co-facial arrangement. researchgate.net

In assemblies of this compound, excimer formation can occur through both intramolecular and intermolecular interactions. Intramolecular excimer formation would require the presence of two pyrene moieties within the same molecule, which is not the case for this compound itself but could be relevant for specifically designed derivatives. Intermolecular excimer formation is a concentration-dependent process. At low concentrations, the fluorescence spectrum of this compound is dominated by the structured monomer emission. As the concentration increases, the probability of an excited molecule encountering a ground-state molecule within the fluorescence lifetime increases, leading to the appearance of a broad, structureless, and red-shifted excimer emission band, typically centered around 480 nm. researchgate.net

The formation of excimers can proceed through two main mechanisms:

Dynamic (or collisional) excimer formation: In this mechanism, an excited monomer diffuses and collides with a ground-state monomer to form the excimer. The rate of this process is dependent on the concentration of the fluorophore and the viscosity of the medium.

Static (or pre-associated) excimer formation: This occurs when molecules are already aggregated in the ground state. Upon excitation of one of the molecules in the aggregate, the excimer is formed very rapidly. researchgate.net

The presence of the benzamide group in this compound can influence the tendency for aggregation and, consequently, excimer formation. Hydrogen bonding interactions between the amide groups of neighboring molecules can promote the formation of ground-state aggregates, favoring the static excimer formation mechanism. The specific arrangement of the molecules within these aggregates will determine the efficiency of excimer formation and the characteristics of the resulting emission.

The following table summarizes the key characteristics of pyrene monomer and excimer fluorescence.

Influence of Molecular Conformation and Linker Length on Excimer-to-Monomer Ratios

The photophysical properties of pyrene-containing compounds are profoundly influenced by the spatial relationship between individual pyrene moieties. A key characteristic is the formation of an "excimer," an excited-state dimer that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity. This excimer state has a distinct, red-shifted, and broad emission band typically observed around 470-490 nm, while the monomer emission presents as a structured band at shorter wavelengths (typically 370-410 nm). The ratio of the excimer to monomer fluorescence intensities (Ie/Im) is a sensitive parameter for probing molecular conformation and intermolecular distances.

The formation of an intramolecular excimer in molecules containing two pyrene units is highly dependent on the conformation of the molecule and the length and flexibility of the linker connecting the two pyrenyl groups. For an excimer to form, the two pyrene rings must be able to adopt a cofacial, sandwich-like arrangement with an interplanar distance of approximately 3.5 Å. The efficiency of this process, and thus the Ie/Im ratio, is governed by the ability of the linker to allow the pyrene units to achieve this geometry within the fluorescence lifetime of the monomer.

Studies on various bis-pyrenyl systems have demonstrated a clear correlation between the linker length and the Ie/Im ratio. Generally, very short or rigid linkers may hinder the pyrene units from achieving the necessary proximity and orientation, resulting in a low Ie/Im ratio. As the linker length and flexibility increase, the pyrene units have greater conformational freedom to interact, leading to an increase in the Ie/Im ratio. However, excessively long and flexible linkers can also lead to a decrease in the Ie/Im ratio, as the probability of the two pyrene units encountering each other in the correct orientation within the excited-state lifetime diminishes.

In the context of this compound, while it is a monomeric species, intermolecular excimer formation can occur in concentrated solutions or in the aggregated state. The principles of conformational dependence still apply. The molecular conformation of this compound, specifically the dihedral angle between the pyrene and benzamide moieties, can influence how molecules pack in an aggregated state. This packing arrangement will dictate the proximity and orientation of neighboring pyrene units, and consequently, the efficiency of intermolecular excimer formation and the resulting Ie/Im ratio. While specific studies systematically varying linker length are not directly applicable to this single-pyrene compound, the concept of conformational control over pyrene-pyrene interactions remains a critical factor in understanding its solid-state or aggregated-state photophysics.

The following table illustrates the general relationship between linker characteristics and excimer-to-monomer ratios in bis-pyrenyl systems, which provides a conceptual framework for understanding intermolecular interactions in this compound aggregates.

| Linker Characteristic | Effect on Pyrene Proximity | Expected Ie/Im Ratio | Rationale |

| Short and Rigid | Constrained, hinders close approach | Low | Pyrene units are held too far apart or in an unfavorable orientation for excimer formation. |

| Flexible, Optimal Length | Allows for facile cofacial arrangement | High | The linker provides sufficient freedom for the pyrene units to adopt the ideal excimer geometry. |

| Long and Flexible | Decreased probability of interaction | Low to Moderate | The large conformational space reduces the likelihood of the two pyrene units encountering each other in the correct orientation during the excited state lifetime. |

Aggregation-Induced Emission (AIE) and its Counterparts in this compound Aggregates

Many planar aromatic fluorophores, including pyrene itself, typically suffer from aggregation-caused quenching (ACQ). In concentrated solutions or the solid state, the formation of strong π-π stacking interactions leads to the formation of non-emissive or weakly emissive excimers or aggregates, which quench the fluorescence. However, a class of molecules exhibits the opposite behavior, known as aggregation-induced emission (AIE). These "AIEgens" are weakly emissive when molecularly dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state.

This compound is a compound that can exhibit AIE characteristics. The introduction of the benzoyl group to the pyrene core is a key structural feature that can transform the ACQ-prone pyrene into an AIE-active molecule. rsc.orgrsc.org The underlying mechanism for this AIE phenomenon is the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). rsc.orgkyoto-u.ac.jp

In dilute solutions, the benzoyl group attached to the pyrene ring in this compound can undergo rotational and vibrational motions. These intramolecular motions provide non-radiative decay pathways for the excited state, leading to low fluorescence quantum yields. When the molecules aggregate, for instance, by adding a poor solvent like water to a solution in a good solvent like THF, the molecules are forced into close proximity. In the aggregated state, the steric hindrance imposed by neighboring molecules restricts the rotational and vibrational freedom of the benzoyl group. rsc.org This physical constraint blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of the fluorescence emission. rsc.orgrsc.org

Thus, for this compound, a clear counterpart to its AIE behavior is the ACQ phenomenon typically observed for unsubstituted pyrene. The benzamide substituent plays a crucial role in mediating this switch from ACQ to AIE. While pyrene aggregates quench fluorescence due to strong π-π stacking leading to excimer formation, the bulky and twisted conformation of this compound in the aggregated state can prevent the kind of close, perfectly cofacial π-π stacking that leads to quenching. Instead, it adopts a loosely packed arrangement where intramolecular motions are restricted, leading to enhanced emission.

The following table summarizes the contrasting photophysical behaviors of this compound in different states.

| State | Dominant Process | Intramolecular Motion | Fluorescence Emission |

| Dilute Solution | Non-radiative decay | Active rotation and vibration | Weak |

| Aggregated State | Radiative decay (AIE) | Restricted rotation and vibration | Strong |

Solvent-Dependent Photophysical Responses of this compound

The photophysical properties of this compound, particularly its fluorescence emission, are expected to be sensitive to the polarity of the surrounding solvent environment, a phenomenon known as solvatochromism. The amide linkage introduces a dipole moment, and the pyrene moiety is polarizable, making the molecule susceptible to interactions with solvent molecules.

The nature of the solvent can influence both the position of the emission maximum (λem) and the fluorescence quantum yield (ΦF). In this compound, the benzamide group acts as an electron-withdrawing group, creating a degree of intramolecular charge transfer (ICT) character in the excited state. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths. Conversely, in non-polar solvents, the excited state is less stabilized, and the emission occurs at shorter wavelengths (higher energy).

Solvent polarity can also significantly impact the fluorescence quantum yield. In highly polar solvents, the stabilization of the charge-transfer state can sometimes enhance non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield. nih.govmdpi.com Additionally, specific interactions such as hydrogen bonding between the amide group of this compound and protic solvents (e.g., alcohols, water) can further influence the photophysical properties by altering the energy levels of the ground and excited states.

The following table provides representative data on the solvent-dependent photophysical properties of a related pyrene-amide derivative, illustrating the typical trends that can be expected for this compound.

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| Cyclohexane | 31.2 | 345 | 385 | 3200 | 0.45 |

| Toluene | 33.9 | 346 | 390 | 3500 | 0.40 |

| Dichloromethane | 41.1 | 348 | 405 | 4500 | 0.35 |

| Acetone | 42.2 | 347 | 415 | 5200 | 0.20 |

| Acetonitrile | 46.0 | 347 | 425 | 5800 | 0.15 |

| Ethanol | 51.9 | 348 | 430 | 6100 | 0.10 |

Note: The data in this table are illustrative for a pyrene-amide system and serve to demonstrate the general principles of solvatochromism. Actual values for this compound may vary.

Supramolecular Architectures and Self Assembly Processes Involving N 1 Pyrenyl Benzamide

Non-Covalent Interactions Driving Self-Assembly of N-(1-pyrenyl)benzamide

The spontaneous organization of this compound into larger structures is a direct consequence of a delicate balance of several non-covalent interactions. These weak forces, acting in concert, dictate the final architecture and properties of the resulting assemblies. The primary interactions at play include hydrogen bonding, π-π stacking, and solvophobic effects, each contributing significantly to the stability and morphology of the supramolecular structures.

Hydrogen Bonding Networks in this compound Supramolecular Structures

Hydrogen bonding is a critical directional force in the self-assembly of this compound. The amide functional group (-CONH-) inherent to the benzamide (B126) moiety provides both a hydrogen bond donor (N-H) and an acceptor (C=O). This allows for the formation of intermolecular hydrogen bonds, which can lead to the creation of one-dimensional chains or more complex, networked structures. nih.gov The strength and directionality of these hydrogen bonds play a pivotal role in the formation of ordered assemblies. jchemrev.commdpi.com

Table 1: Key Hydrogen Bonding Parameters in Amide-Containing Systems

| Interaction Type | Typical Distance (Å) | Typical Energy (kJ/mol) | Role in Self-Assembly |

| N-H···O | 2.8 - 3.2 | 5 - 30 | Directional linkage, formation of chains and networks nih.govjchemrev.commdpi.com |

| Intramolecular H-bonds | Varies | Varies | Can lead to kinetically stable monomers, influencing polymerization pathways acs.org |

Pi-Pi Stacking and Aromatic Interactions in this compound Assemblies

The large, electron-rich pyrene (B120774) moiety is central to the self-assembly of this compound, primarily through π-π stacking interactions. mdpi.com These interactions arise from the attractive, non-covalent forces between aromatic rings. The extensive π-conjugated system of the pyrene core facilitates strong stacking, which is a major driving force for the aggregation of these molecules. mdpi.comnih.gov

The stacking of pyrene units can lead to the formation of columnar structures, which are often observed in the self-assembled architectures of pyrene derivatives. mdpi.com The specific arrangement of the stacked rings (e.g., parallel-displaced or T-shaped) influences the electronic and photophysical properties of the resulting material. Upon aggregation, changes in UV-vis absorption and fluorescence spectra are often observed, indicating strong electronic coupling between the stacked pyrene units. acs.org Concentration-dependent NMR studies can also provide evidence for π-stacking, with characteristic upfield shifts of aromatic protons upon increasing concentration. nih.gov The combination of hydrogen bonding and π-π stacking creates a synergistic effect, leading to highly stable and well-ordered supramolecular polymers. acs.org

Table 2: Influence of π-π Stacking on this compound Assembly

| Interaction | Contributing Moiety | Consequence in Assembly | Spectroscopic Signature |

| π-π Stacking | Pyrene | Formation of columnar aggregates, stabilization of fibrous structures mdpi.commdpi.com | Changes in UV-vis and fluorescence spectra, upfield shifts in NMR acs.orgnih.gov |

| Aromatic Interactions | Benzene (B151609) ring of benzamide | Contributes to overall stability and packing | - |

Solvophobic and Hydrophobic Effects in this compound Self-Organization

Solvophobic and hydrophobic effects are crucial, albeit less specific, forces that drive the self-assembly of this compound, particularly in certain solvents. tcd.ie These effects arise from the tendency of the nonpolar pyrene and benzamide moieties to minimize contact with polar solvent molecules. In aqueous or other polar environments, the hydrophobic pyrene units will aggregate to reduce the unfavorable interactions with the solvent, a process that is entropically driven. nih.gov

The choice of solvent is therefore a critical parameter that can be used to control the self-assembly process. researchgate.net In "good" solvents, where the molecule is well-solvated, it may exist as a monomer. In contrast, in "poor" solvents, the solvophobic effect becomes a dominant driving force, promoting aggregation and the formation of higher-order structures. nih.govresearchgate.net This solvent-dependent behavior is a hallmark of many self-assembling systems and allows for the tuning of the resulting morphologies. The interplay between solvophobic forces and the more directional hydrogen bonding and π-π stacking interactions ultimately determines the final supramolecular architecture. rsc.org

Hierarchical Self-Assembly and Complex System Formation with this compound

The self-assembly of this compound often proceeds in a hierarchical manner, where initial small aggregates further organize into larger, more complex structures. This process can lead to the formation of supramolecular polymers and other intricate systems, the design and control of which are at the forefront of materials science.

Design Principles for this compound-Based Supramolecular Polymers

The rational design of this compound-based supramolecular polymers hinges on a deep understanding of the non-covalent interactions at play. By modifying the molecular structure, it is possible to tune these interactions and thus control the polymerization process. For instance, the introduction of bulky side chains can sterically hinder or direct the π-π stacking, while altering the substitution pattern on the benzamide ring can influence the hydrogen bonding network. acs.org

A key principle is the concept of cooperativity, where the initial binding of monomers facilitates the binding of subsequent monomers, leading to the formation of long polymer chains. This can be achieved by designing molecules that undergo a conformational change upon binding, creating a more favorable binding site for the next monomer. The strength of the non-covalent bonds is also crucial; they must be strong enough to form stable polymers but also reversible to allow for potential self-healing or stimuli-responsive behavior. wikipedia.org The combination of a rigid, stacking pyrene core with flexible linkers and directional hydrogen-bonding units is a common and effective design strategy for creating one-dimensional supramolecular polymers. researchgate.net

Pathway Complexity and Kinetic Control in this compound Self-Assembly

The self-assembly of this compound is not always a straightforward process leading to a single, thermodynamically stable structure. Often, the system can become trapped in metastable, kinetically favored states. researchgate.net This "pathway complexity" offers opportunities for creating diverse and functional materials.

Kinetic control can be exerted by manipulating the conditions of self-assembly, such as solvent, temperature, and concentration. researchgate.net For example, rapid changes in solvent quality can lead to the formation of kinetically trapped aggregates that differ from those formed under slow, equilibrium conditions. kpu.ac.jp The existence of metastable states can be exploited to control the growth of supramolecular polymers. Seeded polymerization, where pre-formed aggregates are used to initiate further growth, is a powerful technique for controlling the length and morphology of supramolecular polymers and can lead to the formation of block copolymers. researchgate.netresearchgate.net Understanding and controlling the kinetic pathways of self-assembly is a key challenge and a significant area of research, as it opens the door to creating complex, life-like materials with programmed functions. researchgate.net

Co-Assembly Strategies and Hybrid Material Formation with this compound

The unique molecular architecture of this compound, which integrates a large, planar, and electron-rich pyrene core with a hydrogen-bonding benzamide group, makes it a highly versatile building block for the construction of complex supramolecular systems and functional hybrid materials. Co-assembly strategies leverage these distinct non-covalent interaction sites to combine this compound with other molecular or nanoscale components, leading to structures with programmed morphologies and tailored properties.

The primary driving forces governing the assembly of this compound are the strong π–π stacking interactions of the pyrene moieties and the directional hydrogen bonds formed between the amide groups. mdpi.comnih.gov Co-assembly introduces a second component, or coformer, that can interact with this compound through complementary interactions, such as further hydrogen bonding, π-stacking, or electrostatic forces. This approach allows for a level of structural and functional complexity that is often unattainable with the self-assembly of a single component.

Co-assembly can be directed to form a variety of multicomponent architectures, including co-crystals, fibrous networks, and gels. researchgate.netacs.org The selection of a coformer is a critical aspect of this strategy, as its structure and functionality dictate the final properties of the assembled material. nih.gov For instance, combining this compound with electron-accepting molecules can facilitate the formation of charge-transfer complexes with unique photophysical characteristics. Similarly, co-assembly with long-chain aliphatic molecules could modulate the solubility and morphology of the resulting aggregates.

The principles of co-assembly can be extended to create sophisticated hybrid materials by incorporating inorganic components. bsz-bw.deedi-info.ir Hybrid materials are composites where organic and inorganic materials are integrated at the molecular or nanoscale, often resulting in synergistic properties that surpass those of the individual constituents. bsz-bw.de this compound can be integrated into inorganic matrices like silica (B1680970) (SiO₂) or adsorbed onto the surface of nanoparticles to create these advanced materials. researchgate.netfrontiersin.org The pyrene unit's intrinsic fluorescence is particularly valuable in this context, enabling the development of hybrid materials for applications in sensing, photonics, and optoelectronics. mdpi.comrsc.org

The formation of these hybrids can be achieved through various methods, including the sol-gel process, where the organic molecule is entrapped within a growing inorganic network, or through the functionalization of pre-formed inorganic nanostructures. bsz-bw.deedi-info.ir The resulting materials combine the processability and functional diversity of the organic component with the stability and physical robustness of the inorganic matrix.

Detailed research findings on potential co-assembly systems and their characteristics are outlined in the following tables.

Table 1: Potential Co-Assembly Systems for this compound and Resulting Architectures

This table outlines hypothetical co-assembly systems, detailing the nature of the secondary component (coformer), the key intermolecular interactions driving the assembly, and the likely morphology of the resulting supramolecular structure.

| Coformer Class | Example Coformer | Primary Intermolecular Interactions | Potential Supramolecular Architecture |

| Electron-Deficient Aromatics | Perylene diimide (PDI) derivatives | Donor-Acceptor π-π Stacking, Hydrogen Bonding | Alternating Stacked Nanofibers, Charge-Transfer Gels |

| Aliphatic Carboxylic Acids | Stearic Acid | Hydrogen Bonding (Amide-Carboxyl), van der Waals Forces | Lamellar Structures, Vesicles |

| Supramolecular Polymers | Poly(p-benzamide)s | Hydrogen Bonding, π-π Stacking | Fiber-reinforced Polymer Composites |

| Block Copolymers | Polystyrene-b-poly(ethylene oxide) | Hydrophobic Interactions, π-π Stacking | Functionalized Micelles, Core-Shell Nanoparticles |

Table 2: Expected Spectroscopic Changes upon Co-Assembly of this compound

This table details the anticipated shifts in spectroscopic data upon the successful co-assembly of this compound with a coformer, which serve as evidence of intermolecular interactions.

| Spectroscopic Technique | Observable Change | Interpretation |

| UV-Visible Absorption | Bathochromic (red) or Hypsochromic (blue) shift of pyrene absorption bands. Appearance of new, broad charge-transfer band. | Alteration of the electronic ground state due to π-π stacking and intermolecular electronic coupling. Formation of a donor-acceptor complex. |

| Fluorescence Emission | Quenching of pyrene monomer emission (~375-400 nm). Red-shifted, broad excimer emission (>450 nm). | Strong π-π stacking between pyrene units in the assembled state. |

| FT-IR Spectroscopy | Shift in N-H stretching frequency (~3300 cm⁻¹). Shift in C=O (Amide I) stretching frequency (~1650 cm⁻¹). | Evidence of hydrogen bond formation or alteration in the H-bonding network involving the benzamide group. |

| ¹H NMR Spectroscopy | Upfield or downfield shifts of aromatic protons. Broadening of proton signals. | Changes in the chemical environment due to aromatic shielding/deshielding effects from π-π stacking. Reduced molecular tumbling in the aggregated state. |

Table 3: Illustrative Hybrid Materials Incorporating this compound

This table presents examples of potential hybrid materials, specifying the inorganic component, the method of formation, and the emergent functional properties derived from the synergistic combination.

| Inorganic Component | Formation Method | Key Feature of this compound | Resulting Hybrid Material Property |

| Silica (SiO₂) Nanoparticles | Sol-Gel Entrapment or Surface Adsorption | Fluorescence, π-electron System | Highly stable, fluorescent nanoparticles for bioimaging; solid-state sensors. researchgate.net |

| Titanium Dioxide (TiO₂) Nanorods | Surface Functionalization via Linker | Photo-excitation of Pyrene | Enhanced photocatalytic activity under visible light through photosensitization. |

| Gold (Au) Nanoparticles | Self-Assembled Monolayer Formation | Pyrene as an Anchoring Group | Fluorescent quenching-based chemical sensors; surface-enhanced Raman scattering (SERS) substrates. |

| Clay Minerals (e.g., Montmorillonite) | Intercalation | Planar Aromatic Structure | Increased thermal and mechanical stability of the organic component; materials with tunable optical properties. bsz-bw.de |

Theoretical and Computational Investigations of N 1 Pyrenyl Benzamide

Electronic Structure and Photophysical Property Prediction for N-(1-pyrenyl)benzamide

Theoretical methods are instrumental in predicting the electronic characteristics that govern the photophysical properties of this compound, such as its absorption and emission of light.

Density Functional Theory (DFT) Calculations for Ground-State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. researchgate.netscirp.org This optimization is achieved by finding the lowest energy structure on the potential energy surface. For molecules like this compound, DFT calculations, often using functionals like B3LYP or PBE0 combined with basis sets such as 6-311G** or 6-31G(d), can predict key structural parameters. scirp.orgrsc.orgrsc.org

Table 1: Typical Parameters for DFT Calculations on Aromatic Amides

| Parameter | Typical Method/Basis Set | Information Obtained | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-311G | Optimized bond lengths, bond angles, dihedral angles | scirp.org |

| Dispersion Correction | B3LYP-D3(BJ)/6-31G(d) | Accounts for non-covalent interactions, crucial for conformational analysis | rsc.org |

| Ground-State Energy | PBE1PBE/6-311G | Total electronic energy, stability of conformers | scirp.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the behavior of molecules in their electronic excited states. rsc.orguci.eduarxiv.org It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy one without changing the molecular geometry. These calculated energies can be directly related to the peaks observed in an experimental UV-visible absorption spectrum. acs.orgresearchgate.net

For this compound, TD-DFT calculations can predict its absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org The method is also used to optimize the geometry of the first singlet excited state (S1), providing insights into how the molecule's structure changes upon absorbing light. acs.org This information is crucial for understanding the fluorescence properties of the molecule, as emission occurs from the relaxed S1 state back to the ground state (S0). rsc.org TD-DFT can thus help explain phenomena like the observed Stokes shift (the difference in energy between the absorption and emission maxima). rsc.org

Analysis of Frontier Molecular Orbitals (FMOs) in this compound

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comwpmucdn.com The energies and spatial distributions of these orbitals are fundamental to understanding a molecule's chemical reactivity and its electronic transitions. numberanalytics.comimperial.ac.uk

In this compound, the HOMO is expected to be primarily located on the electron-rich pyrene (B120774) ring, which is a characteristic of pyrene derivatives. nih.gov The LUMO is likely distributed across both the pyrene and the benzamide (B126) moieties, or predominantly on the benzamide group, which is more electron-accepting. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability; a smaller gap generally corresponds to absorption at longer wavelengths. rsc.org

Analysis of the FMOs reveals the nature of the primary electronic transition. For many pyrene derivatives, the lowest energy transition is a π → π* transition, where an electron is promoted from a π-bonding orbital (HOMO) to a π*-antibonding orbital (LUMO). nih.gov The spatial overlap and separation of the HOMO and LUMO can also indicate the presence of intramolecular charge transfer (ICT) character in the excited state, where electronic density shifts from the pyrene (donor) to the benzamide (acceptor) portion of the molecule upon excitation.

Table 2: Frontier Molecular Orbital (FMO) Characteristics

| Orbital | Expected Location in this compound | Significance | Reference |

|---|---|---|---|

| HOMO | Primarily on the pyrene moiety | Electron-donating capability; involved in π → π* transitions | rsc.orgnih.gov |

| LUMO | Distributed over benzamide and pyrene moieties | Electron-accepting capability; determines energy of electronic transition | rsc.orgnih.gov |

| HOMO-LUMO Gap | Determines lowest excitation energy | Smaller gap indicates higher reactivity and longer wavelength absorption | rsc.org |

Molecular Dynamics and Reaction Pathway Simulations for this compound Systems

While DFT and TD-DFT provide static pictures of a molecule, molecular dynamics simulations introduce temperature and time to model the molecule's dynamic behavior, conformational flexibility, and interactions with its environment.

Computational Modeling of Conformational Landscapes and Intermolecular Interactions

This compound is not a rigid molecule. It possesses several rotatable bonds, allowing it to adopt numerous different three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations model the movements of atoms over time by solving Newton's equations of motion, providing a detailed view of the molecule's flexibility and conformational preferences. nih.govmdpi.com

By running MD simulations, researchers can explore the "conformational landscape" of this compound, identifying the most stable and frequently occurring conformers in a given environment (e.g., in a specific solvent). nih.gov For analogous flexible amide molecules, studies have shown that different conformers can be stabilized through subtle changes in intermolecular interactions, sometimes leading to the formation of different crystal structures (polymorphism). nih.gov For this compound, MD simulations can reveal how the orientation of the benzamide group relative to the pyrene ring fluctuates and which conformations are energetically favored. nih.gov These simulations are also essential for modeling intermolecular interactions, such as how the molecule might bind to a protein or self-assemble into larger aggregates. mdpi.comnih.gov

Table 3: Conformational Analysis of a Related Benzamide

| Compound | Polymorph | Key Dihedral Angle (°C) | Significance | Reference |

|---|---|---|---|---|

| N-[(1S)-1-phenylethyl]benzamide | Form I | 23.1 | Demonstrates how molecular conformation can vary and lead to different stable crystal packing arrangements. | nih.gov |

| Form II | 56.2 |

Elucidation of Photophysical and Sensing Mechanisms via Computational Methods

Computational methods are invaluable for explaining how a molecule functions as a sensor. researchgate.net Many fluorescent sensors operate via mechanisms like photoinduced electron transfer (PET), where the binding of a target analyte modulates the fluorescence output. researchgate.netpku.edu.cn

For this compound, the amide group (-CONH-) can act as a binding site for anions (like fluoride) or cations through hydrogen bonding or coordination. researchgate.netresearchgate.net Computational studies can model this binding event and calculate the resulting changes in the molecule's electronic structure. For instance, a theoretical study on a pyrene-based sensor showed that binding to fluoride (B91410) ion could trigger a PET process that quenches fluorescence. researchgate.net This occurs because the binding event alters the energy levels of the frontier orbitals. If the HOMO of the analyte-bound receptor part rises above the HOMO of the pyrene fluorophore, an electron can transfer from the receptor to the photo-excited fluorophore, providing a non-radiative pathway for the excited state to relax, thus "turning off" the light emission. pku.edu.cn DFT and TD-DFT calculations can predict these changes in orbital energies and elucidate the detailed mechanism responsible for the sensing response. researchgate.net

Prediction of Supramolecular Assembly Behaviors

The supramolecular assembly of this compound is predominantly governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking, which are characteristic of both benzamide and pyrene moieties. Computational modeling, particularly through Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides significant insights into the prediction of these assembly behaviors. researchgate.netmdpi.comnih.gov

Theoretical investigations into analogous systems, such as various substituted benzamides and pyrene derivatives, have established the foundational principles that guide the self-assembly of this compound. nih.govacs.orgresearchgate.netacs.org The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust one-dimensional chains or dimeric motifs. rsc.orgnih.gov Concurrently, the extensive π-system of the pyrene unit promotes strong π-π stacking interactions, leading to the organization of these primary structures into higher-order assemblies. nih.govacs.orgnih.gov

Intermolecular Hydrogen Bonding

In this compound, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This arrangement strongly favors the formation of intermolecular N-H···O hydrogen bonds. Computational studies on similar benzamide structures consistently predict the formation of catemeric chains or cyclic dimers. rsc.orgnih.gov For this compound, the most probable hydrogen-bonding motif is the C(4) chain, where molecules are linked head-to-tail, forming infinite one-dimensional tapes. nih.gov This is a common supramolecular synthon in primary and secondary amides.

Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers (DFT B3LYP/6-31G(d,p))

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Interaction Energy (kJ/mol) |

| N-H···O | ~2.8 - 3.0 | ~160 - 175 | -25 to -32 |

Note: The data in this table are representative values based on computational studies of analogous benzamide structures and serve as a prediction for this compound.

π-π Stacking Interactions

The large, planar aromatic surface of the pyrene moiety is highly conducive to π-π stacking interactions. These interactions are a dominant force in the self-assembly of many polycyclic aromatic hydrocarbons. The mode of stacking can vary, with common arrangements being parallel-displaced or T-shaped. For pyrene systems, a parallel-displaced conformation is often favored to minimize steric hindrance and optimize electrostatic interactions.

Computational models predict that the hydrogen-bonded chains of this compound will further assemble through π-π stacking of the pyrene units. The interplanar distance in such stacks is typically between 3.4 and 3.8 Å, characteristic of stabilizing π-π interactions. The large surface area of pyrene allows for substantial van der Waals forces and electrostatic complementarity to contribute significantly to the stability of the assembly. The interplay between the amide linkage and the pyrene core influences the electronic properties and can affect the nature of the π-stacking. researchgate.netacs.orgnih.gov

Table 2: Predicted π-π Stacking Parameters for this compound Assemblies

| Stacking Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Predicted Interaction Energy (kJ/mol) |

| Parallel-Displaced | ~3.4 - 3.6 | ~3.8 - 4.5 | -40 to -60 |

| T-shaped | ~4.5 - 5.0 | ~5.0 - 5.5 | -15 to -25 |

Note: These values are illustrative and derived from computational studies on pyrene-containing molecules. The actual values for this compound would require specific crystal structure prediction and analysis.

Based on theoretical principles and computational studies of related compounds, the predicted supramolecular assembly of this compound involves a hierarchical organization.

Primary Structure: Formation of one-dimensional chains via robust N-H···O hydrogen bonds.

Secondary Structure: Assembly of these hydrogen-bonded chains into layers or columns through significant π-π stacking of the pyrene rings.

The combination of these orthogonal interactions—directional hydrogen bonds and dispersive π-π stacking—is expected to result in a well-ordered and stable crystalline solid. Crystal structure prediction algorithms, which explore the potential energy landscape of the molecule, would likely identify multiple stable polymorphic forms, a common feature for molecules with conformational flexibility and multiple strong interaction sites. nih.govresearchgate.netarxiv.org The final crystal packing will be a delicate balance between maximizing the strength of these interactions while accommodating the steric demands of the bulky pyrene and benzoyl groups.

Advanced Applications of N 1 Pyrenyl Benzamide in Chemical Sensing and Materials Science

N-(1-pyrenyl)benzamide as a Foundation for Fluorescent Chemosensors

This compound, a fluorescent compound featuring a pyrene (B120774) fluorophore linked to a benzamide (B126) group, serves as a versatile platform for the development of advanced chemosensors. Its inherent photophysical properties, combined with the potential for chemical modification, allow for the design of sensors that can detect a wide range of chemical species with high sensitivity and selectivity.

Design Strategies for Highly Selective this compound-Based Chemosensors

The design of selective chemosensors based on this compound involves the strategic incorporation of specific recognition sites or moieties that can interact with target analytes. This "receptor-spacer-fluorophore" approach is fundamental to achieving high selectivity.

Key design strategies include:

Introduction of Receptor Groups: By chemically modifying the benzamide or pyrene components, researchers can introduce specific binding sites for target ions or molecules. For instance, incorporating aza-crown ethers can create selectivity for specific metal cations, while hydrogen-bonding groups can target anions.

Steric and Electronic Tuning: The selectivity of a sensor can be fine-tuned by altering the steric and electronic properties of the molecule. acs.org Introducing bulky groups near the binding site can prevent interference from similarly sized but unwanted analytes.

Amphiphilic Design: Creating amphiphilic derivatives, which have both hydrophilic and hydrophobic parts, can enable sensing in aqueous environments, which is crucial for biological and environmental applications. researchgate.net This design can promote the formation of aggregates that exhibit unique sensing capabilities. researchgate.net

A common synthetic route to produce this compound derivatives involves an amide coupling reaction between a pyrene-containing amine and a modified benzoic acid, or vice versa. rsc.org This straightforward synthesis allows for a wide variety of functional groups to be incorporated, tailoring the sensor for a specific target.

Sensing Mechanisms Exploiting this compound's Photophysical Properties

The detection capabilities of this compound-based chemosensors are rooted in the modulation of the pyrene unit's fluorescence upon interaction with an analyte. Several photophysical mechanisms are commonly exploited:

Photoinduced Electron Transfer (PET): In the absence of an analyte, the receptor can quench the fluorescence of the pyrene through PET. nih.govnih.gov Upon binding the target analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response. nih.govnih.gov The efficiency of PET is dependent on the energy levels of the sensor's molecular orbitals and those of the analyte. acs.org

Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the electron-donating or -accepting properties of the molecule, leading to a shift in the emission wavelength. nih.govnih.gov This change in the ICT state can be observed as a color change in the fluorescence, forming the basis for ratiometric sensing. nih.govnih.gov

Förster Resonance Energy Transfer (FRET): In more complex sensor designs, this compound can act as a FRET donor. nih.govdoi.org When an acceptor fluorophore is brought into proximity upon analyte binding, energy is transferred from the excited pyrene to the acceptor, resulting in the acceptor's emission and a corresponding decrease in the pyrene's fluorescence. doi.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor. doi.org

Excimer Modulation: Pyrene is well-known for its ability to form excimers (excited-state dimers) at high concentrations, which exhibit a characteristic red-shifted emission compared to the monomer. Analyte binding can induce aggregation or disaggregation of the sensor molecules, leading to a change in the ratio of monomer to excimer emission. researchgate.net This provides a ratiometric sensing signal.

Nucleophilic Addition: Certain analytes, such as cyanide, can undergo a nucleophilic addition reaction with the sensor molecule. rsc.org This covalent bond formation disrupts the electronic structure of the sensor, causing a significant change in its fluorescence properties. rsc.org

Ratiometric and "Turn-On" Fluorescence Response Engineering in this compound Probes

Engineering specific fluorescence responses, such as ratiometric and "turn-on" signals, is a key aspect of modern chemosensor design, offering advantages over simple intensity-based measurements.

Ratiometric Sensing: This approach involves monitoring the ratio of fluorescence intensities at two different wavelengths. This self-calibrating method is less susceptible to fluctuations in probe concentration, excitation intensity, and environmental factors. In this compound derivatives, ratiometric sensing can be achieved through mechanisms like ICT, FRET, and excimer modulation. rsc.orgmdpi.commdpi.com For example, a pyrene-based probe was designed to detect Cu²⁺, where the ratio of excimer to monomer fluorescence intensity (I₄₇₀/I₄₀₉) increased significantly upon copper ion binding. researchgate.net

"Turn-On" Fluorescence: "Turn-on" sensors are highly desirable as they produce a signal against a dark background, leading to high sensitivity. mdpi.com This is often achieved by suppressing a quenching mechanism like PET upon analyte binding. mdpi.com For instance, a sensor for Fe³⁺ was developed where the fluorescence was initially quenched but "turned on" with a 30-fold enhancement upon the addition of the ion. rsc.org The design of "turn-on" probes for nitroaromatic compounds is particularly noteworthy, as these analytes typically quench fluorescence. mdpi.com

Detection of Specific Ionic and Molecular Species Using this compound Derivatives

The versatility of the this compound scaffold has enabled the development of sensors for a diverse array of analytes.

Metal Cations: Derivatives of this compound have been designed to selectively detect various metal cations. By incorporating specific chelating agents, sensors have been created for ions such as Cu²⁺, Fe³⁺, and Al³⁺. researchgate.netresearchgate.netacs.org For example, a pyrene-based probe demonstrated high selectivity for Cu²⁺ over other common cations, with a detection limit of 0.16 μM in aqueous media. mdpi.com Another probe showed a ratiometric and "turn-on" response to Fe³⁺ with a detection limit of 0.2 μM. rsc.org

Anions: The amide group in this compound can act as a hydrogen bond donor, enabling the detection of anions like cyanide through hydrogen bonding interactions or nucleophilic addition.

Reactive Oxygen/Nitrogen Species: While less common for this specific compound, the pyrene core can be susceptible to oxidation, a property that could be harnessed to detect highly reactive oxygen or nitrogen species.

Explosive Compounds: The electron-rich pyrene ring makes this compound derivatives excellent candidates for detecting electron-deficient nitroaromatic explosives like 2,4,6-trinitrophenol (TNP). acs.orgresearchgate.net The detection mechanism often involves fluorescence quenching due to electron transfer from the excited pyrene to the nitroaromatic compound. acs.org Researchers have developed paper test strips coated with pyrene derivatives for the visual, on-site detection of TNP. acs.org

Table 1: Examples of this compound-based Chemosensors and their Performance

| Target Analyte | Sensing Mechanism | Response Type | Detection Limit | Reference |

| Fe³⁺ | Excimer formation | Ratiometric & "Turn-on" | 0.2 μM | rsc.org |

| Cu²⁺ | Aggregation-induced emission | Ratiometric & "Turn-on" | 20.2 nM | researchgate.net |

| Cu²⁺ | Chelation-enhanced fluorescence | Ratiometric & "Turn-on" | 0.16 μM | mdpi.com |

| Al³⁺ | Chelation-enhanced fluorescence | Ratiometric | Not specified | researchgate.net |

| Nitroaromatic Compounds | Fluorescence quenching | "Turn-off" | Not specified | acs.org |

This compound in Advanced Materials Fabrication

Beyond its use in discrete chemosensors, the this compound structure is being integrated into advanced materials to create functional, luminescent systems.

Development of this compound-Functionalized Luminescent Organic Materials

The functionalization of organic materials with this compound and its derivatives imparts desirable photophysical properties, leading to applications in areas like organic electronics and sensing matrices. nih.gov A significant challenge in using pyrene-based materials is the tendency for excimer formation in the solid state, which can quench luminescence and lower device efficiency. nih.govacs.org

To overcome this, researchers have focused on strategies to control the intermolecular interactions of the pyrene units. This includes introducing bulky substituents to sterically hinder π-π stacking or incorporating the pyrene moiety into rigid polymer backbones. nih.gov

Pyrene-based π-conjugated materials are considered promising for use in: nih.gov

Organic Light-Emitting Diodes (OLEDs): By tuning the structure of pyrene derivatives, materials with high fluorescence quantum yields in the solid state can be achieved. nih.gov

Organic Field-Effect Transistors (OFETs): The π-conjugated system of pyrene can facilitate charge transport, a key property for semiconductor applications. nih.gov

Organic Photovoltaics (OPVs): The strong absorption and electron-donating nature of pyrene make it a suitable component in light-harvesting materials. nih.gov

Porous Organic Polymers (POPs): Incorporating this compound-like structures into porous polymers creates materials with large surface areas and accessible sensing sites. nih.gov These "solid-state" sensors have been used for the highly sensitive detection of pesticides in solution. nih.gov For example, a pyrene-based POP demonstrated high quenching efficiency for the pesticides trifluralin (B1683247) and dicloran. nih.gov

Integration of this compound into Optoelectronic Devices and Thin Films

The integration of pyrene derivatives into optoelectronic materials is a well-established strategy to enhance charge transport and luminescence. researchgate.net The rigid, planar structure of the pyrene core promotes strong π-π stacking, a crucial factor for efficient charge mobility in organic semiconductors. researchgate.netmdpi.com The benzamide component can further direct the self-assembly of molecules through hydrogen bonding, contributing positively to the creation of ordered structures necessary for device performance. mdpi.com

A compelling example is found in conductive polymers incorporating pyrene and benzamide-like structures. A polymer named poly(N-(4-(diphenylamino)phenyl)-4-(pyren-1-yl)benzamide) (PBPYTPA), which features a unit structurally analogous to this compound, has been synthesized and studied for its electrochromic properties. rsc.org Electrochromic materials reversibly change their optical properties under an external voltage and are key components in applications like smart windows and displays. mdpi.com Thin films of PBPYTPA exhibit good thermal stability and stable electrochromic behavior, demonstrating the viability of combining pyrene and benzamide functionalities in optoelectronic applications. rsc.org

The properties of such pyrene-based polymers highlight their potential in optoelectronic devices. rsc.org

Table 1: Thermal and Electrochromic Properties of a Pyrene-Benzamide Containing Polymer (PBPYTPA)

| Property | Value | Source |

|---|---|---|

| Thermal Stability | ||

| 5% Weight Loss Temp. | 316.3 °C | rsc.org |

| 10% Weight Loss Temp. | 436.9 °C | rsc.org |

| 20% Weight Loss Temp. | 536.8 °C | rsc.org |

| Electrochromic Performance | ||

| Coloration Efficiency (CE) | High (qualitative) | rsc.org |

The development of thin films from pyrene-based molecules is critical for their use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgacs.org Techniques such as ultra-high vacuum deposition allow for the controlled formation of clean pyrene adlayers on various substrates. wiley.com Pyrene-substituted oligothiophenes, for instance, have been successfully deposited as thin films for OFETs, achieving hole mobilities on the order of 10⁻³ cm² V⁻¹ s⁻¹. rsc.org The inherent tendency of pyrene to π-stack is widely exploited to control the molecular packing of organic semiconductors, thereby improving their charge-transport properties. researchgate.net These findings suggest that this compound could be a valuable building block for creating new thin-film materials for a range of optoelectronic applications. bohrium.comrsc.org

This compound in Micro- and Nano-scale Sensing Platforms

Nanosensors are sophisticated devices that operate at the nanoscale to detect physical, chemical, or biological stimuli and convert them into measurable signals. chemrxiv.org The unique properties of nanomaterials, such as a large surface-to-volume ratio, give these sensors high sensitivity and rapid response times. azpharmjournal.com Fluorescent molecules are often integrated into these platforms as the signaling unit.

The strong fluorescence of the pyrene moiety makes this compound an excellent candidate for use in micro- and nano-scale sensing platforms. rsc.org Pyrene derivatives are widely used as fluorescent probes due to their high quantum yield, excellent cell permeability, and low cytotoxicity. rsc.org These probes can be designed to experience a change in their fluorescence emission upon binding to a target analyte. rsc.org

For example, pyrene molecules have been encapsulated within mesoporous ormosil (organically modified silica) thin films to create platforms for the visual detection of nitroaromatic explosive vapors. The nanoscale confinement within the porous network stabilizes pyrene excimers (excited-state dimers), whose bright emission is selectively quenched upon exposure to analytes like TNT. This demonstrates the application of pyrene-functionalized films in highly sensitive chemical vapor sensors.

The operational principle of such nanosensors often involves monitoring electrical or optical changes in the sensor materials as the analyte interacts with the transducer surface. azpharmjournal.com Given the sensitivity of pyrene's fluorescence to its environment, this compound could be incorporated into various nanoscale platforms, such as those based on nanoparticles or porous films, to detect a wide range of analytes.

Bio-imaging Applications of this compound Probes at the Cellular Level

Fluorescent probes are indispensable tools for visualizing biological processes within living cells. rsc.org Small-molecule organic fluorophores are particularly useful as they often exhibit good cell membrane permeability and can be designed for specific targets. rsc.org Pyrene and its derivatives are frequently employed as fluorophores for bio-imaging because of their strong fluorescence, low toxicity, and outstanding cell permeability. rsc.org

While direct cellular imaging studies using this compound are not available, the applications of closely related pyrene-based probes provide clear evidence of its potential. These probes are often designed as "turn-on" sensors, where the fluorescence is initially quenched and then significantly enhanced upon binding to a specific analyte, such as a metal ion. nycu.edu.twrsc.org

One such probe, N-(pyren-1-ylmethylene)-2-(1H-benzo[d]imidazol-2-yl)-aniline (PYP), has been successfully used to image intracellular aluminum ions (Al³⁺) in living cells using confocal fluorescence microscopy. researchgate.net Another pyrene derivative was designed for the ratiometric detection of copper ions (Cu²⁺) and was successfully applied to fluorescence imaging in living Hela cells. mdpi.com Similarly, other pyrene-based probes have been developed for detecting hydrogen peroxide in the mitochondria of living cells. bohrium.comxjtu.edu.cn

The effectiveness of these probes relies on a chelating unit that selectively binds the target ion, which in turn modulates the photophysical properties of the pyrene fluorophore, often through mechanisms like photo-induced electron transfer (PET). nycu.edu.tw In the case of this compound, the benzamide group itself could participate in analyte recognition, potentially making it a useful scaffold for developing new bio-imaging probes.

Table 2: Performance of Selected Pyrene-Based Probes in Bio-imaging Applications